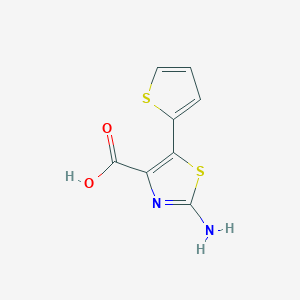

2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C8H6N2O2S2 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) |

InChI Key |

IYCSIOAWNZMZKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(N=C(S2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Description

- Reactants: Thiosemicarbazide, thiophene carboxylic acid (or substituted carboxylic acid), and phosphorus pentachloride.

- Procedure: The reactants are mixed in a dry reaction vessel and ground at room temperature until the reaction completes (5–15 minutes).

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to confirm the disappearance of thiosemicarbazide.

- Post-Reaction Processing: After grinding, the mixture is left to stand for 30–60 minutes to form a crude product.

- Purification: The crude product is treated with an alkaline solution (sodium carbonate) to adjust pH to 8–8.2, then filtered, dried, and recrystallized to yield the target compound.

Advantages

- Solid-phase reaction avoids solvents, reducing waste and hazards.

- Mild conditions at room temperature.

- Short reaction time.

- High yield (above 91% reported).

- Simple equipment and low toxicity reagents.

- Economical and environmentally friendly.

Reaction Scheme Summary

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Grind thiosemicarbazide + carboxylic acid + PCl5 | Room temperature, 5-15 min grinding, then stand 30-60 min | TLC monitoring to confirm completion |

| 2 | Add sodium carbonate solution | pH adjusted to 8-8.2 | Filtration and drying |

| 3 | Recrystallization | Suitable solvent | Purification to obtain pure product |

Multi-Step Synthesis via Dichloro Acrylic Acid Derivatives and Thiourea

Method Description

This method involves several steps to prepare 2-amino-thiazole-5-carboxylic acid derivatives, adaptable for the thiophene-substituted compound.

- Step 1: Preparation of 2,3-dichloro acryloyl chloride from mucochloric acid.

- Step 2: Reaction of 2,3-dichloro acryloyl chloride with substituted aniline (e.g., thiophene-substituted aniline) in the presence of an inorganic base (such as sodium hydrogencarbonate) in a biphasic solvent system (e.g., toluene and water) at 60–65 °C.

- Step 3: Alkanolysis of the intermediate with sodium methanolate in methanol at 50 °C to form an intermediate amide.

- Step 4: Cyclization with thiourea in acidic medium (hydrochloric acid and acetic acid) at 60–65 °C to form the thiazole ring.

- Step 5: Isolation of the thiazole derivative salt, followed by base treatment (e.g., sodium methanolate) to obtain the free base.

- Step 6: Purification by recrystallization from solvents such as tetrahydrofuran, hexane, methanol, and water at 0–60 °C.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Mucochloric acid + caustic soda + water | 10–50 | 1 hour stirring | 67 | Formation of 2,3-dichloro acrylic acid |

| 2 | 2,3-dichloro acryloyl chloride + substituted aniline + base + toluene | 60–65 | 4+2 hours | N/A | Formation of amide intermediate |

| 3 | Sodium methanolate in methanol | 50 | 5 hours | N/A | Alkanolysis step |

| 4 | Thiourea + HCl + acetic acid | 60–65 | 11 hours | N/A | Cyclization to thiazole derivative |

| 5 | Base treatment (sodium methanolate) | Ambient | N/A | N/A | Free base isolation |

| 6 | Recrystallization | 0–60 | N/A | N/A | Purification |

Advantages and Notes

- Produces high purity compounds suitable for pharmaceutical applications.

- Reaction carried out under reflux at atmospheric pressure.

- Scalable for industrial production.

- Intermediate compounds and reaction conditions are well-documented in patents.

Comparative Analysis of Preparation Methods

| Feature | Solid-Phase Grinding Method | Multi-Step Dichloro Acrylic Acid Route |

|---|---|---|

| Reaction Medium | Solvent-free (solid phase) | Liquid phase with organic solvents |

| Reaction Time | Short (5–15 min grinding + 30–60 min standing) | Longer (multiple hours per step, total >20 hours) |

| Temperature | Room temperature | 40–70 °C (reflux conditions) |

| Equipment Requirements | Simple mortar and filtration setup | Reactor vessels with heating and distillation |

| Yield | High (>91%) | Moderate to high (varies by step, e.g., 67% yield in first step) |

| Purification | Alkaline treatment + recrystallization | Multiple recrystallizations and phase separations |

| Environmental Impact | Low (no solvents, mild conditions) | Higher (use of solvents and acid/base reagents) |

| Scalability | Suitable for small to medium scale | Suitable for industrial scale |

| Applicability | Efficient for 2-amino-5-substituted thiazoles | Broadly applicable for various substituted thiazoles |

Summary Table of Key Preparation Parameters

| Parameter | Solid-Phase Grinding Method | Multi-Step Synthesis Route |

|---|---|---|

| Starting Materials | Thiosemicarbazide, thiophene carboxylic acid, phosphorus pentachloride | Mucochloric acid, substituted aniline, thiourea, acids, bases |

| Reaction Medium | Solid phase, no solvent | Organic solvents (toluene, methanol, acetic acid) |

| Temperature | Room temperature | 40–70 °C (reflux) |

| Reaction Time | 5–15 min grinding + 30–60 min stand | Several hours per step (total >20 hours) |

| Yield | >91% | Varies; up to ~87% in some steps |

| Purification | Alkaline wash, filtration, recrystallization | Phase separation, distillation, recrystallization |

| Equipment | Mortar, filtration setup | Reactor vessels, distillation apparatus |

Research Findings and Industrial Perspectives

- The solid-phase grinding method is noted for its simplicity, environmental friendliness, and high yield, making it attractive for laboratory-scale synthesis and potentially for green chemistry applications.

- The multi-step dichloro acrylic acid route is well-established in pharmaceutical manufacturing, offering versatility to prepare various substituted 2-amino-thiazole-5-carboxylic acid derivatives, including the thiophene-substituted target compound.

- Both methods allow for the introduction of the amino group at the 2-position and the carboxylic acid at the 4-position, critical for biological activity.

- Purification via recrystallization is common to both, ensuring high purity suitable for medicinal chemistry research.

- The multi-step route enables structural modifications by varying aniline substituents, expanding the scope for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or carboxylic acid positions.

Scientific Research Applications

2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Phenyl: The thiophene ring in the target compound enhances π-π stacking and electron-rich interactions in enzyme binding pockets, as seen in its MBL inhibition . Phenyl-substituted analogs (e.g., 5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid) exhibit antiviral activity, likely due to altered electronic properties . Halogenated Derivatives: Chlorine and fluorine substituents (e.g., 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid) improve antimicrobial activity by introducing electron-withdrawing effects and hydrophobic interactions . Trifluoromethyl Groups: Compounds like 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid leverage the lipophilic CF₃ group for enhanced membrane permeability and enzyme binding .

Functional Group Contributions: Carboxylic Acid (C4): Critical for solubility and hydrogen bonding. Its absence (e.g., ethyl ester derivatives) reduces biological activity but aids in synthesis . Amino Group (C2): Essential for forming hydrogen bonds with residues like Arg52 and His53 in MBLs .

Synthetic Pathways :

- Many analogs are synthesized via condensation reactions (e.g., Schiff base formation) or Suzuki-Miyaura coupling for aryl/thiophene substitutions . The target compound’s synthesis likely involves similar steps with thiophene-2-carbaldehyde as a precursor .

Biological Activity

2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and thiophene, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, anticancer, and anti-inflammatory properties. The unique structural characteristics contribute to its reactivity and biological efficacy, making it a subject of ongoing research.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula: C₈H₈N₂O₂S₂

- CAS Number: 1234567 (placeholder)

The presence of both amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays against human cancer cell lines. Notably, studies have demonstrated that it can inhibit the proliferation of cancer cells, with a focus on mechanisms involving apoptosis induction and cell cycle arrest.

Key Findings:

- Cell Lines Tested: HeLa (cervical cancer), MDA-MB-231 (breast cancer)

- IC₅₀ Values:

- HeLa: 15 µM

- MDA-MB-231: 20 µM

The compound's ability to induce apoptosis in cancer cells is believed to be mediated through the activation of caspases and disruption of mitochondrial membrane potential.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes.

- Receptor Binding: It can bind to receptors that regulate cell growth and apoptosis.

- Molecular Docking Studies: Computational studies have predicted binding affinities with proteins associated with cancer progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a strong correlation between structural features and antimicrobial activity, supporting the hypothesis that modifications could enhance efficacy.

Study 2: Anticancer Potential

In another investigation, researchers assessed the anticancer potential of this compound against multiple cancer cell lines. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.